(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone consists of a bromophenyl group, a difluorocyclopropyl group, and a methanone group. The exact 3D structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antioxidant Properties
(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone and its derivatives have been studied for their potential antioxidant properties. The synthesis of similar compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives showed effective antioxidant power, suggesting a promising area for future research using this compound (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Structural Analysis
The structural properties of similar bromophenyl compounds have been investigated to understand their molecular configurations and interactions. For example, the synthesis and crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provided insights into the structural aspects of bromophenol derivatives, which could be relevant to this compound (Kuang Xin-mou, 2009).
Carbonic Anhydrase Inhibitory Properties
Compounds similar to this compound have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Such studies offer a potential application for this compound in therapeutic contexts, particularly in the treatment of diseases like glaucoma and epilepsy (Balaydın et al., 2012).
Antibacterial and Antifungal Properties
Research on bromophenol derivatives has indicated potential antibacterial and antifungal properties, which could be explored using this compound. Studies on similar compounds have shown efficacy against various bacterial and fungal strains, suggesting a potential application in antimicrobial therapies (Reddy & Reddy, 2016).
Properties
IUPAC Name |
(4-bromophenyl)-(2,2-difluorocyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-6(2-4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWFANBUTKLYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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